molecular formula C7H9N3O2 B3012961 5-Azidocyclohex-3-ene-1-carboxylic acid CAS No. 1824156-77-5

5-Azidocyclohex-3-ene-1-carboxylic acid

Cat. No.: B3012961
CAS No.: 1824156-77-5
M. Wt: 167.168
InChI Key: LTUSSIYFBSMQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azidocyclohex-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C7H9N3O2 It is characterized by the presence of an azide group (-N3) attached to a cyclohexene ring, which also bears a carboxylic acid group (-COOH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azidocyclohex-3-ene-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the azide and carboxylic acid groups.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often involving carbon dioxide (CO2) or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the azidation and carboxylation processes efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Azidocyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azide group to an amine group.

    Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under appropriate conditions to substitute the azide group.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclohexene ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Azidocyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of bioactive compounds and complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions due to its reactive azide group.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Azidocyclohex-3-ene-1-carboxylic acid involves its reactive azide group, which can participate in click chemistry reactions. These reactions are highly specific and efficient, making the compound valuable in bioconjugation and labeling studies. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in conjunction with the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-Azidocyclohex-2-ene-1-carboxylic acid
  • 5-Azidocyclohex-4-ene-1-carboxylic acid
  • 5-Azidocyclohexane-1-carboxylic acid

Uniqueness

5-Azidocyclohex-3-ene-1-carboxylic acid is unique due to the position of the azide group on the cyclohexene ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction pathways and products compared to its isomers and analogs.

Properties

IUPAC Name

5-azidocyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h1,3,5-6H,2,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUSSIYFBSMQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CC1C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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